

Commercial Availability and Synthetic Utility of 1-Hexen-3-yne: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-3-yne, a versatile building block in organic synthesis, possesses a unique conjugated enyne structure that offers a rich landscape for chemical transformations. This technical guide provides an in-depth overview of the commercial availability of **1-Hexen-3-yne**, detailing suppliers, purities, and available quantities. Furthermore, it outlines key experimental protocols for its synthesis and common applications, including Sonogashira coupling and hydrosilylation reactions. Visual representations of experimental workflows and supply chain logistics are provided to facilitate a comprehensive understanding of its procurement and utilization in a research and development setting.

Introduction

1-Hexen-3-yne, also known as ethylvinylacetylene, is a chemical compound with the molecular formula C_6H_8 .[1] Its structure, featuring a terminal alkene and an internal alkyne, makes it a valuable intermediate for the synthesis of complex organic molecules. The conjugated system of double and triple bonds allows for a variety of chemical reactions, making it a point of interest for medicinal chemists and materials scientists. This guide serves as a practical resource for professionals requiring a thorough understanding of the procurement and application of this reactive enyne.



Commercial Availability and Suppliers

1-Hexen-3-yne is available from several chemical suppliers, primarily for research and development purposes. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich	Not explicitly found for 1-Hexen-3-yne. Related compounds like 1-Hexene and Hex-3-yne are available.[2][3][4]	-	-
TCI Chemicals	Not explicitly found for 1-Hexen-3-yne. Related compounds like 1-Hexen-5-yne and cis-3-Hexen-1-ol are available.[5][6]	>97.0% (GC) for related compounds	25mL, 250mL
Alfa Aesar (Thermo Fisher Scientific)	Not explicitly found for 1-Hexen-3-yne. Related compounds like 1-Hexen-3-ol are available.[7]	98% for related compounds	10g

Note: The direct commercial availability of **1-Hexen-3-yne** appears to be limited from major suppliers like Sigma-Aldrich and TCI at the time of this guide's compilation. Researchers may need to consider custom synthesis or inquire with smaller, specialized chemical providers.

Experimental Protocols



Synthesis of 1-Hexen-3-yne via Grignard Reaction and Dehydration

One potential synthetic route to **1-Hexen-3-yne** involves the Grignard reaction of ethylmagnesium bromide with acrolein, followed by the dehydration of the resulting alcohol, **1-hexen-3-ol**.

Step 1: Synthesis of 1-Hexen-3-ol via Grignard Reaction

- Materials:
 - Magnesium turnings
 - Ethyl bromide
 - Anhydrous diethyl ether
 - Acrolein (freshly distilled)
 - Saturated aqueous ammonium chloride solution
 - Anhydrous magnesium sulfate
- Procedure:
 - In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent (ethylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.
 - Once the Grignard reagent formation is complete, cool the flask in an ice bath.
 - Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

Foundational & Exploratory



- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-hexen-3-ol.[8]

Step 2: Dehydration of 1-Hexen-3-ol

- Materials:
 - Crude 1-hexen-3-ol
 - Anhydrous p-toluenesulfonic acid (or other dehydrating agent like sulfuric acid)
 - Toluene
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-hexen-3-ol in toluene.
 - Add a catalytic amount of p-toluenesulfonic acid.
 - Heat the mixture to reflux and collect the water in the Dean-Stark trap.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Once the reaction is complete, cool the mixture, wash with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.



• Purify the resulting **1-Hexen-3-yne** by fractional distillation.

Sonogashira Coupling of 1-Hexen-3-yne with an Aryl Halide

The Sonogashira coupling is a powerful cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

- Materials:
 - 1-Hexen-3-yne
 - Aryl halide (e.g., iodobenzene)
 - Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
 - Copper(I) iodide (CuI)
 - Amine base (e.g., triethylamine or diisopropylamine)
 - Anhydrous and deoxygenated solvent (e.g., THF or DMF)
- Procedure:
 - To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.
 - Add the anhydrous, deoxygenated solvent, followed by the amine base.
 - Stir the mixture at room temperature for a few minutes.
 - Add 1-Hexen-3-yne to the reaction mixture.
 - Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.
 - Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether)
 and filter through a pad of celite to remove the metal catalysts.



- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography on silica gel.

Hydrosilylation of 1-Hexen-3-yne

Hydrosilylation is a reaction that involves the addition of a silicon-hydride bond across a double or triple bond. For an enyne like **1-Hexen-3-yne**, the regioselectivity of this reaction can be controlled by the choice of catalyst.

- Materials:
 - 1-Hexen-3-yne
 - Hydrosilane (e.g., triethylsilane or phenyldimethylsilane)
 - Catalyst (e.g., Karstedt's catalyst for Pt-catalyzed reactions, or a Rhodium or Ruthenium complex)
 - Anhydrous and inert solvent (e.g., toluene or THF)
- Procedure:
 - In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-Hexen-3-yne in the anhydrous solvent.
 - Add the hydrosilane to the solution.
 - Add the catalyst to the reaction mixture. The reaction may be exothermic.
 - Stir the reaction at room temperature or with heating, depending on the catalyst and substrates used.
 - Monitor the reaction by NMR spectroscopy or GC to determine the conversion and regioselectivity.



- Once the reaction is complete, remove the solvent under reduced pressure.
- The product can be purified by distillation under reduced pressure or by column chromatography.[10][11]

Visualizations

Experimental Workflow: Sonogashira Coupling

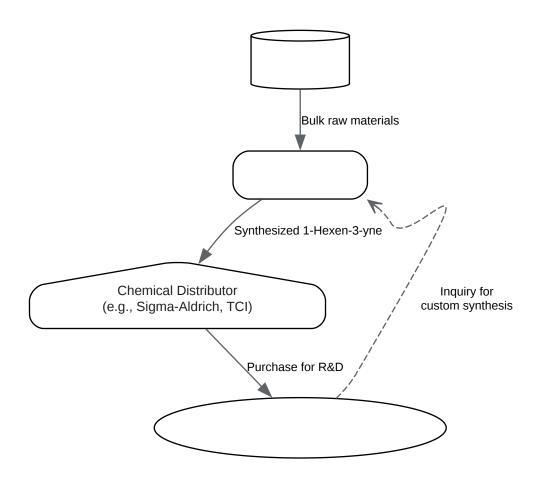


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Caption: Workflow for the Sonogashira coupling of **1-Hexen-3-yne**.

Logical Relationship: Supply Chain for a Research Chemical





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Caption: Supply chain for obtaining **1-Hexen-3-yne** for research.

Conclusion

1-Hexen-3-yne is a valuable, albeit not widely stocked, reagent for organic synthesis. Its procurement may require custom synthesis inquiries. The experimental protocols provided herein for its potential synthesis and for its application in key synthetic transformations like Sonogashira coupling and hydrosilylation offer a foundational guide for researchers. The unique reactivity of its enyne moiety will continue to make it a compound of interest for the construction of novel molecular architectures in drug discovery and materials science.

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- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 1-Hexen-3-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080827#commercial-availability-and-suppliers-of-1-hexen-3-yne]

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